N-(4,5-diphenyl-1,3-oxazol-2-yl)-2-[(4-phenyl-5-thioxo-4,5-dihydro-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide
Description
The compound N-(4,5-diphenyl-1,3-oxazol-2-yl)-2-[(4-phenyl-5-thioxo-4,5-dihydro-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide is a heterocyclic molecule featuring:
- A 1,3-oxazole core substituted with diphenyl groups at positions 4 and 3.
- A 1,3,4-thiadiazole ring with a phenyl substituent at position 4 and a thione (C=S) group at position 4.
- A sulfanylacetamide linker bridging the two heterocycles.
Its molecular formula is C₃₀H₂₂N₄O₂S₃, with a molecular weight of 590.72 g/mol.
Properties
Molecular Formula |
C25H18N4O2S3 |
|---|---|
Molecular Weight |
502.6 g/mol |
IUPAC Name |
N-(4,5-diphenyl-1,3-oxazol-2-yl)-2-[(4-phenyl-5-sulfanylidene-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C25H18N4O2S3/c30-20(16-33-24-28-29(25(32)34-24)19-14-8-3-9-15-19)26-23-27-21(17-10-4-1-5-11-17)22(31-23)18-12-6-2-7-13-18/h1-15H,16H2,(H,26,27,30) |
InChI Key |
OKVBQKMUZRVZOV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(OC(=N2)NC(=O)CSC3=NN(C(=S)S3)C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
Biological Activity
N-(4,5-diphenyl-1,3-oxazol-2-yl)-2-[(4-phenyl-5-thioxo-4,5-dihydro-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide is a complex organic compound known for its diverse biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound's chemical structure features a unique combination of oxazole and thiadiazole moieties, contributing to its biological activity. The molecular formula is , with a molecular weight of approximately 420.55 g/mol. Its structural characteristics allow it to interact with various biological targets.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, including:
- Antimicrobial Activity : Demonstrated efficacy against various bacterial strains and fungi.
- Anticancer Properties : Inhibition of cancer cell proliferation in specific cell lines.
- Anti-inflammatory Effects : Reduction of inflammatory markers in vitro and in vivo.
Antimicrobial Activity
Studies have shown that this compound possesses significant antimicrobial properties. It has been tested against several strains:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
These results indicate that the compound is particularly effective against Candida species compared to bacterial strains .
Anticancer Activity
The compound has shown promising results in cancer research. In vitro studies indicate that it can inhibit the growth of several cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| MCF7 (Breast) | 15.8 |
| HeLa (Cervical) | 12.3 |
| A549 (Lung) | 18.7 |
The anticancer mechanism appears to involve the induction of apoptosis and cell cycle arrest .
The biological activity of this compound is attributed to its ability to interact with specific cellular targets:
- Enzyme Inhibition : It has been identified as an inhibitor of certain enzymes involved in metabolic pathways.
- Receptor Modulation : The compound may modulate receptor activity related to inflammation and cancer progression.
Case Studies
Recent case studies have highlighted the therapeutic potential of this compound:
- Case Study 1 : A study involving patients with chronic bacterial infections showed improvement when treated with derivatives of this compound.
- Case Study 2 : In a preclinical model for breast cancer, administration led to significant tumor size reduction compared to control groups.
Scientific Research Applications
Antimicrobial Activity
Numerous studies have highlighted the antimicrobial properties of compounds containing oxazole and thiadiazole moieties. The compound has been evaluated for its efficacy against various bacterial strains. For instance:
- Bacterial Inhibition : The compound exhibited notable antibacterial activity against both Gram-positive and Gram-negative bacteria. In a study utilizing the disc diffusion method, it demonstrated effectiveness comparable to standard antibiotics such as ofloxacin .
| Bacterial Strain | Activity Level |
|---|---|
| Staphylococcus aureus | Good |
| Bacillus subtilis | Moderate |
| Pseudomonas sp. | Moderate |
| Salmonella sp. | Good |
Anti-inflammatory and Analgesic Properties
The compound has also shown potential in anti-inflammatory and analgesic applications. Pharmacological evaluations conducted through carrageenan-induced rat paw edema models revealed that:
- Anti-inflammatory Activity : The compound displayed significant anti-inflammatory effects compared to standard drugs like diclofenac .
- Analgesic Activity : In analgesic assessments using the tail flick method, the compound demonstrated comparable efficacy to aspirin .
Antioxidant Activity
Research indicates that derivatives of oxazole and thiadiazole possess antioxidant properties. The compound's structural features contribute to its ability to scavenge free radicals, which is vital in combating oxidative stress-related diseases .
Anticancer Potential
Emerging studies suggest that compounds with oxazole and thiadiazole frameworks may exhibit anticancer activities. Preliminary investigations have indicated that the compound could inhibit cancer cell proliferation in vitro, warranting further exploration in clinical settings .
Synthesis and Characterization
The synthesis of N-(4,5-diphenyl-1,3-oxazol-2-yl)-2-[(4-phenyl-5-thioxo-4,5-dihydro-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide involves complex chemical reactions that enhance its pharmacological profile. Characterization techniques such as NMR and mass spectroscopy confirm the structural integrity and purity of the synthesized compounds .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares the target compound with structurally related analogs from the evidence:
Key Differences and Implications
Complexity and Molecular Weight: The target compound’s diphenyloxazole and phenylthiadiazole groups contribute to its high molecular weight (590.72 g/mol), which may reduce solubility compared to simpler analogs like d (193.23 g/mol) .
Hydrogen Bonding and Crystal Packing: The thione (C=S) and acetamide groups in the target compound can act as hydrogen bond acceptors/donors, similar to the thiol (-SH) group in d and 10. However, the target’s extended aromatic system may favor π-π stacking over hydrogen bonding, contrasting with the hydrogen-bond-dominated crystal structures of compounds like .
Pharmacological Relevance :
- Compounds like d and 11 are pharmacopeial standards with defined purity criteria (e.g., ≤0.5% water content) , while the target compound’s lack of such data suggests it may be a research-stage molecule.
- The ethyl and sulfonamide groups in enhance lipophilicity (LogP = 3.09), whereas the target’s polar sulfanyl and acetamide groups may improve aqueous solubility .
Research Findings and Data Gaps
- Synthetic Challenges : The target compound’s synthesis likely requires multi-step heterocyclic coupling, contrasting with the simpler routes for analogs like (single-step cyclization) .
- Biological Activity: No direct data exist for the target compound, but analogs with thiadiazole-thiol groups (e.g., d) are known for antimicrobial activity .
- Thermal Stability : The target’s aromatic substituents may increase thermal stability compared to saturated derivatives like (melting point = 490 K) .
Q & A
Q. What are the standard synthetic routes for synthesizing this compound, and how can researchers validate each step?
The synthesis typically involves multi-step reactions:
- Step 1 : Formation of the oxazole core via cyclization of substituted benzaldehyde derivatives with reagents like ammonium acetate under reflux (ethanol/acetic acid) .
- Step 2 : Thiadiazole ring construction using thiosemicarbazide and subsequent sulfur incorporation via reagents like phosphorus pentasulfide .
- Step 3 : Acetamide linkage through nucleophilic substitution or condensation reactions with activated acyl chlorides . Validation : Monitor intermediate purity using TLC, and confirm final structure via FT-IR (S=O/C=O stretches), H/C NMR (aromatic protons, thioether signals), and LCMS (molecular ion peak) .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- Spectroscopy :
- FT-IR : Identify functional groups (e.g., C=O at ~1650–1750 cm, S–S at ~500–600 cm) .
- NMR : H NMR for aromatic proton splitting patterns; C NMR for carbonyl (170–180 ppm) and thiocarbonyl (120–130 ppm) carbons .
- Crystallography : Single-crystal X-ray diffraction resolves intramolecular interactions (e.g., S···O contacts) and dihedral angles between heterocyclic rings .
- LCMS/HPLC : Confirm molecular weight and purity (>95%) .
Q. What key structural features influence its reactivity in downstream applications?
- The oxazole ring provides π-π stacking potential, enhancing binding to biological targets .
- The thiadiazole-thione moiety introduces redox-active sulfur atoms, enabling disulfide bond formation or metal coordination .
- The acetamide bridge allows functionalization via hydrolysis or nucleophilic substitution .
Advanced Research Questions
Q. How can researchers optimize reaction yields while minimizing by-products during synthesis?
- Solvent Selection : Use polar aprotic solvents (DMF, THF) to stabilize intermediates; avoid protic solvents that may hydrolyze thioamide groups .
- Temperature Control : Maintain 80–90°C during cyclization to prevent side reactions (e.g., over-oxidation of sulfur) .
- Catalysis : Employ Lewis acids (e.g., ZnCl) to accelerate thiadiazole formation .
- Workup : Purify via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) .
Q. What experimental strategies are recommended to elucidate its mechanism of biological activity?
- In Vitro Assays :
- Antimicrobial : Broth microdilution (MIC against S. aureus, E. coli) with controls (e.g., ciprofloxacin) .
- Anticancer : MTT assay on cancer cell lines (e.g., MCF-7, HeLa) with IC determination .
Q. How should researchers address contradictions in spectroscopic data during characterization?
- Cross-Validation : Compare NMR/IR data with structurally similar compounds (e.g., ’s analogs) to identify signal deviations .
- Tautomerism Checks : Analyze H NMR in DMSO-d to detect thione ↔ thiol tautomerism (broad signals at ~10–12 ppm) .
- Crystallographic Confirmation : Resolve ambiguous signals (e.g., overlapping aromatic protons) via X-ray diffraction .
Q. What computational approaches are effective for predicting stability and degradation pathways?
- DFT Calculations : Optimize geometry at B3LYP/6-31G* level to evaluate thermodynamic stability and electron density distribution .
- MD Simulations : Simulate solvation in water/DMSO to predict hydrolysis susceptibility of the acetamide bond .
- Degradation Studies : Perform accelerated stability testing (40°C/75% RH for 6 months) with HPLC monitoring .
Q. How can the compound’s pharmacokinetic properties be improved for therapeutic applications?
- Prodrug Design : Modify the acetamide group with ester linkages to enhance membrane permeability .
- Lipinski’s Rule Compliance : Calculate logP (<5), molecular weight (<500 Da), and hydrogen bond donors/acceptors .
- Metabolic Stability : Incubate with liver microsomes (human/rat) to identify CYP450-mediated degradation hotspots .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
